2-Chloro-5-(2,4-dichlorobenzoyl)pyridine
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multiple steps, including reactions such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, as seen in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . The overall yield of such processes can be optimized to enhance production efficiency. Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine is discussed, highlighting the importance of such compounds in the production of pesticides .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For instance, the dihedral angles between the rings in the structure of 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine monohydrate are reported, which can influence the compound's reactivity and interactions . Additionally, the molecular structures of metal(II) complexes with pyridine ligands have been characterized, showing that the molecules arrange in infinite hydrogen-bonded 3D supramolecular structures .
Chemical Reactions Analysis
Pyridine derivatives can participate in a range of chemical reactions, including the formation of hydrogen bonds and π-π stacking interactions, as seen in the compounds discussed in the papers . These interactions are crucial for the stability and reactivity of the compounds. The electrochemical properties of pyridine derivatives, such as the redox behavior of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines, are also of interest, with radical cations and dications being formed under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of chlorine and other halogens can significantly affect the compound's reactivity and physical properties, such as solubility and boiling point. The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the compound's solid-state structure and can affect its melting point and stability .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-dichlorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-2-3-9(10(14)5-8)12(17)7-1-4-11(15)16-6-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMEAMSHJUJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dichlorobenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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